molecular formula C8H17NO B2456028 (4,4-Dimethylpiperidin-3-yl)methanol CAS No. 1781802-07-0

(4,4-Dimethylpiperidin-3-yl)methanol

Cat. No. B2456028
CAS RN: 1781802-07-0
M. Wt: 143.23
InChI Key: WEBCVDFSBQPQLS-UHFFFAOYSA-N
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Description

“(4,4-Dimethylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C8H17NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “(4,4-Dimethylpiperidin-3-yl)methanol” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and two methyl groups attached to the 4th carbon atom of the ring. There is also a methanol group attached to the 3rd carbon atom of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4,4-Dimethylpiperidin-3-yl)methanol” are not fully detailed in the available data. It has a molecular weight of 143.2267 .

Scientific Research Applications

Spectroscopic Analysis and Molecular Calculations

  • Spectroscopic Investigations : The compound (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, a derivative of (4,4-Dimethylpiperidin-3-yl)methanol, has been studied using Density Functional Theory (DFT) for its spectroscopic characteristics. This research involved calculating geometrical parameters, FT-IR, Raman, 13C, and 1H NMR to confirm the molecule's structure. Additionally, molecular orbital calculations were performed to understand the molecule's chemical reactivity descriptors, static charge distribution, and reactive sites (Arasu et al., 2019).

Catalysis and Synthesis

  • Asymmetric Synthesis : A study on the asymmetric synthesis of α-hydroxy esters showcased the use of a chiral auxiliary derived from (4,4-Dimethylpiperidin-3-yl)methanol. This research focused on bidentate chelation-controlled alkylation of glycolate enolate (Jung et al., 2000).
  • Catalytic Oligomerization : Nickel complexes with bidentate N,O-type ligands, involving derivatives of (4,4-Dimethylpiperidin-3-yl)methanol, were synthesized and applied in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).

Fuel Production and Energy Applications

  • Fuel Production : A computational study suggested a novel synthesis route for methanol dehydration, leading to dimethyl ether production, using strong electric fields. This finding has implications for developing alternative “green” combustion fuels (Cassone et al., 2017).
  • Synthesis of Dimethyl Ether : Research focused on the one-step formation of dimethyl-ether from syngas using a mechanical mixture of methanol synthesis catalyst and acid catalysts. This work is significant for advancing the production of environmentally friendly fuels (Peláez et al., 2017).

Molecular Sieves and Catalysis

  • Molecular Sieve Synthesis : The study of organic structure directing agents (OSDAs) based on dimethylpiperidine for preparing SSZ-39, a molecular sieve of interest for exhaust gas NOx reduction and the methanol-to-olefins reaction, demonstrated the feasibility of SSZ-39 synthesis with OSDA isomer mixtures (Dusselier et al., 2015).

properties

IUPAC Name

(4,4-dimethylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)3-4-9-5-7(8)6-10/h7,9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBCVDFSBQPQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Dimethylpiperidin-3-yl)methanol

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